![molecular formula C20H13FN4O3S B2697905 3-((4-(3-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile CAS No. 1251681-91-0](/img/structure/B2697905.png)
3-((4-(3-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a pyrido[2,3-e][1,2,4]thiadiazin ring, and a benzonitrile group . Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been synthesized using various synthetic approaches . These methods often involve the reaction of appropriate precursors under specific conditions .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to include a pyrido[2,3-e][1,2,4]thiadiazin ring attached to a fluorophenyl group and a benzonitrile group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis
The reactivity of this compound would likely depend on its functional groups. For example, the nitrile group might undergo reactions such as hydrolysis, reduction, or addition reactions. The fluorophenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Scientific Research Applications
Imaging Agents and Radioligands
Compounds with fluorophenyl and thiadiazinyl groups have been explored as high-affinity radioligands for imaging brain receptors using positron emission tomography (PET). For example, a study synthesized fluoromethyl analogs with exceptional affinity for metabotropic glutamate subtype-5 receptors (mGluR5s), demonstrating potential for PET imaging in human subjects to study neurological conditions (Siméon et al., 2007).
Anticancer Activity
Research into thiadiazole and pyridine derivatives has uncovered compounds with potent anticancer activities. These compounds have been evaluated against various cancer cell lines, indicating their potential as therapeutic agents. For example, novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety showed significant inhibitory activity against certain cancer cells, highlighting the therapeutic potential of such structures in oncology (Qin et al., 2020).
Electrochromic Materials
Compounds incorporating thiadiazole or related heterocycles have been used to develop electrochromic materials, which change color in response to electrical stimulation. These materials have applications in smart windows, displays, and other technologies. A study on thiadiazolo[3,4-c]pyridine as an acceptor unit in donor-acceptor-type electrochromic polymers demonstrated fast switching times and low bandgap, making it suitable for green electrochromic devices (Ming et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[[4-(3-fluorophenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O3S/c21-16-6-2-7-17(11-16)25-19-18(8-3-9-23-19)29(27,28)24(20(25)26)13-15-5-1-4-14(10-15)12-22/h1-11H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIBBAUANATLJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(3-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2697823.png)

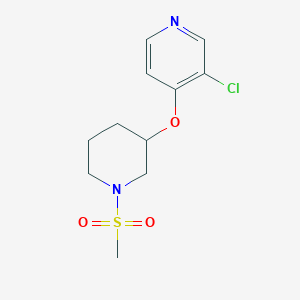
![N-[(3-methoxyphenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2697826.png)
![Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2697827.png)
![3-benzyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697828.png)

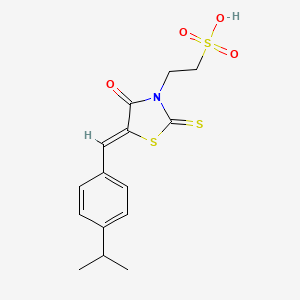
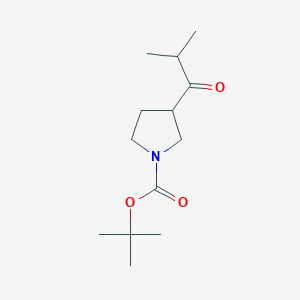
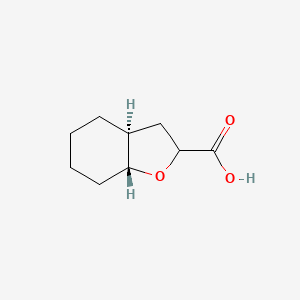
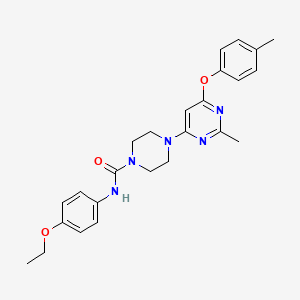

![N-(sec-butyl)-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2697845.png)